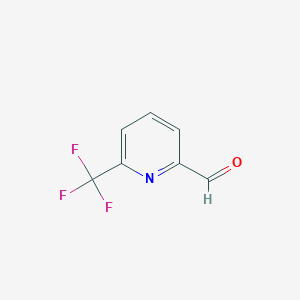

6-(Trifluoromethyl)pyridine-2-carbaldehyde

Description

The exact mass of the compound 6-(Trifluoromethyl)pyridine-2-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-(Trifluoromethyl)pyridine-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Trifluoromethyl)pyridine-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(trifluoromethyl)pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO/c8-7(9,10)6-3-1-2-5(4-12)11-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFVRHWVFINADV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563715 | |

| Record name | 6-(Trifluoromethyl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131747-65-4 | |

| Record name | 6-(Trifluoromethyl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(trifluoromethyl)pyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(Trifluoromethyl)pyridine-2-carbaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(trifluoromethyl)pyridine-2-carbaldehyde, a key building block in the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of the trifluoromethyl group onto the pyridine scaffold significantly influences the physicochemical and biological properties of resulting molecules, making this compound a subject of considerable interest in medicinal and materials chemistry.

Core Compound Properties

6-(Trifluoromethyl)pyridine-2-carbaldehyde, also known as 6-(trifluoromethyl)picolinaldehyde, is a solid at room temperature. Its fundamental properties are summarized below.

| Property | Value |

| Molecular Formula | C₇H₄F₃NO |

| Molecular Weight | 175.11 g/mol |

| CAS Number | 131747-65-4 |

| Appearance | Powder or crystals |

| Storage Temperature | 2-8°C |

The Discovery and Synthesis of Trifluoromethylpyridines

The introduction of a trifluoromethyl group into a pyridine ring was first reported in 1947, building upon earlier work on the synthesis of benzotrifluoride.[1] This was achieved through the chlorination and subsequent fluorination of picoline.[1] The development of trifluoromethylpyridine (TFMP) derivatives has since become a significant area of research, particularly in the agrochemical and pharmaceutical industries.[1] Since 1990, there has been a notable increase in the development of compounds containing the 6-(trifluoromethyl)pyridine moiety.[1]

Experimental Protocols

Step 1: Synthesis of (6-(Trifluoromethyl)pyridin-2-yl)methanol

The precursor alcohol, (6-(trifluoromethyl)pyridin-2-yl)methanol, is a known compound and is commercially available. Its synthesis is a crucial first step. A general approach involves the reduction of a corresponding carboxylic acid or ester, or the Grignard reaction of a suitable pyridine derivative.

Step 2: Oxidation to 6-(Trifluoromethyl)pyridine-2-carbaldehyde

The oxidation of (6-(trifluoromethyl)pyridin-2-yl)methanol yields the target aldehyde. A common and effective method for this transformation, based on the synthesis of the isomeric 6-(trifluoromethyl)pyridine-3-carbaldehyde, employs manganese dioxide (MnO₂) as the oxidizing agent.[2]

Detailed Protocol for Oxidation:

-

Dissolution: Dissolve (6-(trifluoromethyl)pyridin-2-yl)methanol in a suitable organic solvent, such as dichloromethane (DCM), in a reaction vessel.

-

Cooling: Cool the solution in an ice bath.

-

Addition of Oxidant: Add manganese dioxide (MnO₂) to the cooled solution with stirring. The amount of MnO₂ is a critical parameter to be optimized for efficient conversion.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion of the reaction, remove the solid manganese dioxide by filtration.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude 6-(trifluoromethyl)pyridine-2-carbaldehyde.

-

Purification: The crude product can be further purified by techniques such as column chromatography or recrystallization to obtain the final product with high purity.

Quantitative Data

Comprehensive spectroscopic data is essential for the unambiguous identification and characterization of 6-(trifluoromethyl)pyridine-2-carbaldehyde. While a complete, officially published dataset is not available in a single source, the following table compiles expected and reported spectroscopic characteristics.

| Data Type | Expected/Reported Characteristics |

| ¹H NMR | The proton nuclear magnetic resonance spectrum is available through chemical suppliers. Key signals would include a singlet for the aldehyde proton (CHO) at high chemical shift (δ 9-10 ppm) and distinct aromatic proton signals. |

| ¹³C NMR | The carbon nuclear magnetic resonance spectrum would show a characteristic signal for the carbonyl carbon of the aldehyde group (δ > 180 ppm), as well as signals for the carbon atoms of the pyridine ring and the trifluoromethyl group. |

| IR | The infrared spectrum would exhibit a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the range of 1690-1715 cm⁻¹. |

| Mass Spec | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (175.11 g/mol ). |

Applications in Drug Discovery and Medicinal Chemistry

The trifluoromethyl group is a key pharmacophore that can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] 6-(Trifluoromethyl)pyridine-2-carbaldehyde serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The aldehyde functional group is particularly useful for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, allowing for the construction of diverse molecular libraries for drug screening.

While specific signaling pathways directly modulated by 6-(trifluoromethyl)pyridine-2-carbaldehyde are not documented, its derivatives have been investigated for a range of biological activities. For instance, derivatives of pyridine-2-carbaldehyde have been explored for their antitumor and antimicrobial properties.[4][5]

Experimental Workflow in Drug Discovery

The use of 6-(trifluoromethyl)pyridine-2-carbaldehyde as a starting material in a drug discovery program typically follows a well-defined workflow. This process involves the synthesis of a library of derivatives, followed by biological screening to identify lead compounds.

This workflow illustrates the logical progression from a key building block to a potential drug candidate. The initial library synthesis diversifies the chemical space around the core trifluoromethylpyridine scaffold. High-throughput screening then identifies compounds with desired biological activity ("hits"). Subsequent lead optimization, involving structure-activity relationship (SAR) studies, aims to improve the potency, selectivity, and pharmacokinetic properties of the lead compounds, ultimately leading to the identification of a candidate drug for further development.

References

In-Depth Technical Guide: 6-(Trifluoromethyl)pyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(Trifluoromethyl)pyridine-2-carbaldehyde, a key building block in medicinal chemistry. The document details its chemical identity, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Chemical Identity and Properties

6-(Trifluoromethyl)pyridine-2-carbaldehyde is a substituted pyridine derivative recognized for its utility as a synthetic intermediate in the creation of complex pharmaceutical agents. The presence of the trifluoromethyl group significantly influences the electronic properties of the pyridine ring, making it a valuable moiety in drug design.

| Property | Value | Reference |

| IUPAC Name | 6-(Trifluoromethyl)pyridine-2-carbaldehyde | N/A |

| Synonyms | 6-(Trifluoromethyl)-2-pyridinecarboxaldehyde, 6-(Trifluoromethyl)picolinaldehyde | [1][2] |

| CAS Number | 131747-65-4 | [1][2] |

| Molecular Formula | C₇H₄F₃NO | [1][2] |

| Molecular Weight | 175.11 g/mol | [1][2] |

| Appearance | Powder or crystals | [1][2] |

| Storage Temperature | 2-8°C | [1][2] |

Synthesis

A primary route for the synthesis of 6-(Trifluoromethyl)pyridine-2-carbaldehyde involves the oxidation of its corresponding alcohol, (6-(trifluoromethyl)pyridin-2-yl)methanol. This common and effective method utilizes an oxidizing agent such as manganese dioxide (MnO₂) in a suitable solvent.[3]

Experimental Protocol: Synthesis via Oxidation

Objective: To synthesize 6-(Trifluoromethyl)pyridine-2-carbaldehyde by oxidizing (6-(trifluoromethyl)pyridin-2-yl)methanol. This protocol is adapted from the synthesis of the isomeric 6-(Trifluoromethyl)pyridine-3-carbaldehyde.[3]

Materials:

-

(6-(Trifluoromethyl)pyridin-2-yl)methanol

-

Manganese dioxide (MnO₂)

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolve (6-(Trifluoromethyl)pyridin-2-yl)methanol in dichloromethane (DCM) in a round-bottom flask and cool the solution.[3]

-

Add manganese dioxide to the cooled solution.[3]

-

Stir the reaction mixture at room temperature. The progress of the oxidation can be monitored by thin-layer chromatography (TLC).[3]

-

Upon completion of the reaction, remove the solid manganese dioxide by filtration.[3]

-

Evaporate the solvent from the filtrate using a rotary evaporator to yield the crude 6-(Trifluoromethyl)pyridine-2-carbaldehyde.[3]

-

The crude product can be further purified by techniques such as column chromatography or recrystallization to achieve the desired purity.

Logical Workflow for Synthesis:

References

An In-depth Technical Guide to 6-(Trifluoromethyl)pyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Trifluoromethyl)pyridine-2-carbaldehyde, a fluorinated heterocyclic aldehyde, is a key building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of this versatile compound.

Physicochemical Properties

The physicochemical properties of 6-(Trifluoromethyl)pyridine-2-carbaldehyde are summarized in the tables below. It is a solid, appearing as a powder or crystals, and should be stored at 2-8°C.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₄F₃NO | |

| Molecular Weight | 175.11 g/mol | |

| Physical Form | Powder or crystals | [1] |

| Flash Point | 75.5 °C (167.9 °F) | [1] |

| Storage Temperature | 2-8°C | [1] |

Spectroscopic Data

The structural elucidation of 6-(Trifluoromethyl)pyridine-2-carbaldehyde is supported by various spectroscopic techniques. While a consolidated public database of its spectra is not available, the expected characteristic signals are outlined below based on the analysis of related structures.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Aromatic protons in the pyridine ring, an aldehydic proton singlet. |

| ¹³C NMR | Carbon signals for the pyridine ring, the trifluoromethyl group, and a downfield signal for the carbonyl carbon. |

| IR Spectroscopy | Characteristic peaks for C-H stretching of the aromatic ring, a strong C=O stretching band for the aldehyde, and C-F stretching bands for the trifluoromethyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, with fragmentation patterns showing the loss of the aldehyde group and other fragments of the pyridine ring. |

Experimental Protocols

Synthesis of 6-(Trifluoromethyl)pyridine-2-carbaldehyde

A common and effective method for the synthesis of pyridine-2-carbaldehydes is the oxidation of the corresponding primary alcohol. The following is a plausible experimental protocol for the synthesis of 6-(Trifluoromethyl)pyridine-2-carbaldehyde from (6-(trifluoromethyl)pyridin-2-yl)methanol.

Materials:

-

(6-(trifluoromethyl)pyridin-2-yl)methanol

-

Manganese dioxide (MnO₂)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve (6-(trifluoromethyl)pyridin-2-yl)methanol in dichloromethane in a round-bottom flask.

-

Add an excess of activated manganese dioxide to the solution.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

-

Wash the filter cake with dichloromethane.

-

Combine the organic filtrates and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude 6-(Trifluoromethyl)pyridine-2-carbaldehyde by silica gel column chromatography using a hexane/ethyl acetate gradient.

-

Collect the fractions containing the pure product and concentrate under reduced pressure to yield the final product.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Reactivity and Applications

The aldehyde functional group in 6-(Trifluoromethyl)pyridine-2-carbaldehyde is a versatile handle for a variety of chemical transformations, making it a valuable intermediate in organic synthesis. The trifluoromethyl group enhances the electrophilicity of the pyridine ring, influencing its reactivity.

Caption: Synthesis and key reactions of 6-(Trifluoromethyl)pyridine-2-carbaldehyde.

Conclusion

6-(Trifluoromethyl)pyridine-2-carbaldehyde is a valuable synthetic intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its physicochemical properties, particularly the influence of the trifluoromethyl group, make it an attractive building block for introducing desirable characteristics into target molecules. The synthetic route via oxidation of the corresponding alcohol is a practical approach for its preparation, and its aldehydic functionality allows for a wide range of subsequent chemical modifications. Further research into the biological activities of its derivatives is likely to uncover novel applications for this versatile compound.

References

1H NMR and 13C NMR data for 6-(Trifluoromethyl)pyridine-2-carbaldehyde

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for pyridine-based aldehydes. Due to the limited availability of public domain data for 6-(Trifluoromethyl)pyridine-2-carbaldehyde, this document presents a detailed analysis of the structurally related compound, 6-Methyl-2-pyridinecarboxaldehyde, as a reference. The methodologies and data interpretation principles outlined herein are broadly applicable to the characterization of similar heterocyclic aldehydes.

NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectral data for 6-Methyl-2-pyridinecarboxaldehyde. This data is crucial for the structural elucidation and purity assessment of this class of compounds.

Table 1: ¹H NMR Data for 6-Methyl-2-pyridinecarboxaldehyde

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 10.05 | s | H-7 (Aldehyde) |

| 7.78 | t | H-4 |

| 7.77 | d | H-3 |

| 7.40 | d | H-5 |

| 2.67 | s | H-8 (Methyl) |

Table 2: ¹³C NMR Data for 6-Methyl-2-pyridinecarboxaldehyde

| Chemical Shift (δ) ppm | Assignment |

| 193.5 | C-7 (Aldehyde Carbonyl) |

| 158.0 | C-6 |

| 152.1 | C-2 |

| 137.3 | C-4 |

| 125.2 | C-5 |

| 120.0 | C-3 |

| 24.6 | C-8 (Methyl) |

Experimental Protocols

The NMR spectra for 6-Methyl-2-pyridinecarboxaldehyde were acquired using a standard protocol applicable to small organic molecules.

Instrumentation:

-

Spectrometer: Bruker Avance 400 or equivalent

-

Frequency: 400 MHz for ¹H NMR, 100 MHz for ¹³C NMR

Sample Preparation:

-

Approximately 10-20 mg of the sample (6-Methyl-2-pyridinecarboxaldehyde) was accurately weighed.

-

The sample was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

A small amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00 ppm).

-

The solution was transferred to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence (zg30)

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 seconds

-

Acquisition Time: 2-4 seconds

-

Spectral Width: -2 to 12 ppm

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence (zgpg30)

-

Number of Scans: 1024-4096 (or more, depending on sample concentration)

-

Relaxation Delay: 2.0 seconds

-

Acquisition Time: 1-2 seconds

-

Spectral Width: 0 to 220 ppm

-

Data Processing:

The raw data (Free Induction Decay - FID) was processed using standard NMR software (e.g., MestReNova, TopSpin). The processing steps included:

-

Fourier Transformation

-

Phase Correction

-

Baseline Correction

-

Integration of peaks (for ¹H NMR)

-

Referencing of chemical shifts to the internal standard (TMS).

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound, including the crucial step of NMR analysis.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Spectroscopic Analysis of 6-(Trifluoromethyl)pyridine-2-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) analysis of 6-(Trifluoromethyl)pyridine-2-carbaldehyde, a key building block in the synthesis of pharmaceuticals and agrochemicals. This document outlines expected spectral data, detailed experimental protocols for sample analysis, and a logical workflow for structural elucidation.

Introduction to 6-(Trifluoromethyl)pyridine-2-carbaldehyde

6-(Trifluoromethyl)pyridine-2-carbaldehyde (CAS No. 131747-65-4) is a heterocyclic aromatic aldehyde with the molecular formula C₇H₄F₃NO and a molecular weight of 175.11 g/mol . The presence of the trifluoromethyl group significantly influences the molecule's electronic properties and reactivity, making it a valuable synthon in medicinal chemistry. Accurate spectroscopic characterization is crucial for verifying its structure and purity.

Predicted Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 6-(Trifluoromethyl)pyridine-2-carbaldehyde is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. The key diagnostic peaks are summarized in Table 1.

Table 1: Predicted Characteristic IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3050 - 3100 | Aromatic C-H Stretch | Medium to Weak |

| 2700 - 2800 | Aldehydic C-H Stretch | Medium to Weak |

| 1705 - 1725 | Carbonyl (C=O) Stretch | Strong |

| 1570 - 1600 | Aromatic C=C and C=N Ring Stretch | Medium |

| 1450 - 1500 | Aromatic C=C and C=N Ring Stretch | Medium |

| 1250 - 1350 | C-CF₃ Stretch | Strong, Intense |

| 1100 - 1200 | C-F Symmetric & Asymmetric Stretches | Strong, Intense |

| 700 - 900 | Aromatic C-H Out-of-Plane Bend | Medium to Strong |

The most prominent features in the IR spectrum will be the strong carbonyl (C=O) stretching band around 1705-1725 cm⁻¹, which is characteristic of aromatic aldehydes.[1] The presence of the aldehyde is further confirmed by the weaker C-H stretching band between 2700-2800 cm⁻¹.[2] Additionally, the trifluoromethyl group will give rise to very strong and intense C-F stretching absorptions in the 1100-1350 cm⁻¹ region.[3][4]

Predicted Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural features. For 6-(Trifluoromethyl)pyridine-2-carbaldehyde, Electron Ionization (EI) is a suitable method, which typically causes extensive fragmentation useful for structural elucidation.[5][6]

The molecular ion peak (M⁺˙) is expected at m/z 175. Key fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (M-1) and the loss of the formyl radical (M-29).[7][8][9] The trifluoromethylpyridine cation is expected to be a stable fragment.

Table 2: Predicted Major Ions in EI Mass Spectrometry

| m/z (Predicted) | Ion Formula | Fragmentation Pathway |

| 175 | [C₇H₄F₃NO]⁺˙ | Molecular Ion (M⁺˙) |

| 174 | [C₇H₃F₃NO]⁺ | Loss of H radical from the aldehyde (M-1) |

| 147 | [C₆H₄F₃N]⁺˙ | Loss of CO from the M-1 ion |

| 146 | [C₆H₄F₃N]⁺ | Loss of CHO radical (M-29) |

| 127 | [C₅H₄F₂N]⁺ | Loss of CF from the fragment at m/z 146 |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Experimental Protocols

The following are detailed methodologies for the IR and mass spectrometry analysis of solid 6-(Trifluoromethyl)pyridine-2-carbaldehyde.

Infrared Spectroscopy Protocol (Thin Solid Film Method)

This method is suitable for acquiring the IR spectrum of a solid sample by depositing it as a thin film on an IR-transparent salt plate.[10]

-

Sample Preparation:

-

Place approximately 10-20 mg of 6-(Trifluoromethyl)pyridine-2-carbaldehyde into a small vial.

-

Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to completely dissolve the solid.

-

-

Film Deposition:

-

Using a pipette, apply one or two drops of the solution onto the surface of a clean, dry IR salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid compound should remain on the plate.

-

-

Data Acquisition:

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty beam path.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry Protocol (Electron Ionization - Direct Insertion Probe)

This protocol describes the analysis using a direct insertion probe, which is suitable for solid, thermally stable compounds.[11]

-

Sample Preparation:

-

Load a small amount of the solid sample (microgram quantity) into a clean capillary tube.

-

Insert the capillary tube into the direct insertion probe.

-

-

Instrumentation and Ionization:

-

Insert the probe into the ion source of the mass spectrometer. The system should be under high vacuum.

-

Gradually heat the probe to volatilize the sample directly into the ion source.

-

The vaporized molecules are then bombarded with a beam of electrons, typically at an energy of 70 eV, to induce ionization and fragmentation.[5]

-

-

Data Acquisition:

-

The mass analyzer (e.g., a quadrupole or time-of-flight) separates the resulting ions based on their m/z ratio.

-

Scan a mass range appropriate for the compound, for example, m/z 40-250.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺˙) corresponding to the molecular weight of the compound (175.11).

-

Analyze the fragmentation pattern and compare the observed m/z values of the fragment ions with the predicted values to confirm the structure.

-

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and structural confirmation of 6-(Trifluoromethyl)pyridine-2-carbaldehyde.

Caption: Logical workflow for the analysis of the target compound.

References

- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. GCMS Section 6.11.4 [people.whitman.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

An In-depth Technical Guide on the Fundamental Reactivity of 6-(Trifluoromethyl)pyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Trifluoromethyl)pyridine-2-carbaldehyde is a crucial building block in modern medicinal and agrochemical research. The presence of both a reactive aldehyde functionality and an electron-withdrawing trifluoromethyl group on the pyridine ring imparts unique chemical properties, making it a versatile synthon for the construction of complex, biologically active molecules. This technical guide provides a comprehensive overview of the fundamental reactivity of this compound, including key reactions, detailed experimental protocols, and quantitative data to support synthetic planning and optimization.

The core reactivity of 6-(trifluoromethyl)pyridine-2-carbaldehyde is governed by two main features:

-

The Aldehyde Group: This functional group is highly susceptible to nucleophilic attack, enabling a wide range of transformations such as carbon-carbon bond formation, reduction to an alcohol, and conversion to imines and other nitrogen-containing functionalities.

-

The 6-(Trifluoromethyl)pyridine Ring: The strongly electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the pyridine ring. This substitution enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more reactive towards nucleophiles. Furthermore, it activates the pyridine ring itself to potential nucleophilic aromatic substitution reactions under specific conditions.

Core Reactivity and Key Transformations

The aldehyde functionality of 6-(trifluoromethyl)pyridine-2-carbaldehyde serves as a versatile handle for a variety of chemical transformations. The electron-withdrawing nature of the trifluoromethyl group generally enhances the reactivity of the aldehyde towards nucleophiles. Key reactions include nucleophilic additions, condensation reactions, and oxidation/reduction of the aldehyde group.

Nucleophilic Addition Reactions

The electron-deficient carbonyl carbon of the aldehyde is a prime target for a wide array of nucleophiles.

Organometallic reagents such as Grignard reagents and organolithiums readily add to the aldehyde to form secondary alcohols. This is a fundamental C-C bond-forming reaction.

Example: Synthesis of 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanol

The reaction with methylmagnesium bromide provides a straightforward route to the corresponding secondary alcohol.

Experimental Protocol: Synthesis of 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanol

-

Materials: 6-(Trifluoromethyl)pyridine-2-carbaldehyde, Methylmagnesium bromide (in a suitable solvent like THF or diethyl ether), anhydrous diethyl ether or THF, saturated aqueous ammonium chloride solution.

-

Procedure:

-

A solution of 6-(trifluoromethyl)pyridine-2-carbaldehyde in an anhydrous ethereal solvent is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of methylmagnesium bromide (typically 1.1 to 1.5 equivalents) is added dropwise to the cooled aldehyde solution with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred until the starting aldehyde is consumed (monitored by TLC).

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol.

-

| Reactant 1 | Reactant 2 | Product | Solvent | Temperature | Yield |

| 6-(Trifluoromethyl)pyridine-2-carbaldehyde | Methylmagnesium bromide | 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanol | THF | 0 °C to RT | High |

Condensation Reactions

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes. 6-(Trifluoromethyl)pyridine-2-carbaldehyde can be readily converted to various vinylpyridine derivatives using phosphonium ylides. The stereochemical outcome of the reaction (E/Z selectivity) depends on the nature of the ylide used.

Example: Synthesis of (E)-1-(2-(6-(Trifluoromethyl)pyridin-2-yl)vinyl)benzene

The reaction with benzyltriphenylphosphonium chloride in the presence of a strong base yields the corresponding stilbene analog.

Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride

-

Materials: 6-(Trifluoromethyl)pyridine-2-carbaldehyde, Benzyltriphenylphosphonium chloride, a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide), anhydrous THF.

-

Procedure:

-

To a stirred suspension of benzyltriphenylphosphonium chloride in anhydrous THF under an inert atmosphere at 0 °C, a solution of a strong base is added dropwise. The mixture is stirred for 1 hour at room temperature to form the ylide (a color change is often observed).

-

The reaction mixture is cooled back to 0 °C, and a solution of 6-(trifluoromethyl)pyridine-2-carbaldehyde in anhydrous THF is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The combined organic extracts are washed, dried, and concentrated.

-

The crude product is purified by column chromatography to separate the desired alkene from triphenylphosphine oxide.

-

| Reactant 1 | Reactant 2 | Product | Base | Solvent | Yield |

| 6-(Trifluoromethyl)pyridine-2-carbaldehyde | Benzyltriphenylphosphonium chloride | (E)-1-(2-(6-(Trifluoromethyl)pyridin-2-yl)vinyl)benzene | Potassium tert-butoxide | THF | Good |

Reaction Workflow: Wittig Reaction

Caption: General workflow for the Wittig olefination of 6-(Trifluoromethyl)pyridine-2-carbaldehyde.

While 6-(trifluoromethyl)pyridine-2-carbaldehyde lacks α-hydrogens and therefore cannot self-condense, it can act as an electrophilic partner in crossed aldol condensations with enolizable ketones or aldehydes. The electron-withdrawing trifluoromethyl group enhances its reactivity as an acceptor.

Reductive Amination

Reductive amination is a highly valuable transformation for the synthesis of amines. 6-(Trifluoromethyl)pyridine-2-carbaldehyde can react with primary or secondary amines to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

Example: Synthesis of N-phenyl-1-(6-(trifluoromethyl)pyridin-2-yl)methanamine

The reaction with aniline in the presence of a suitable reducing agent provides the secondary amine.

Experimental Protocol: Reductive Amination with Aniline

-

Materials: 6-(Trifluoromethyl)pyridine-2-carbaldehyde, Aniline, Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride), Dichloroethane (DCE) or Methanol, Acetic acid (catalyst).

-

Procedure:

-

To a solution of 6-(trifluoromethyl)pyridine-2-carbaldehyde and aniline in the chosen solvent, a catalytic amount of acetic acid is added.

-

The mixture is stirred at room temperature for a period to allow for imine formation.

-

The reducing agent is added portion-wise, and the reaction is stirred until the starting materials are consumed.

-

The reaction is quenched, typically with an aqueous basic solution (e.g., sodium bicarbonate).

-

The product is extracted, and the organic layer is washed, dried, and concentrated.

-

Purification is achieved by column chromatography.

-

| Reactant 1 | Reactant 2 | Reducing Agent | Product | Solvent | Yield |

| 6-(Trifluoromethyl)pyridine-2-carbaldehyde | Aniline | Sodium triacetoxyborohydride | N-phenyl-1-(6-(trifluoromethyl)pyridin-2-yl)methanamine | DCE | Moderate |

Logical Relationship: Reductive Amination Pathway

Caption: The two-step, one-pot process of reductive amination.

Oxidation and Reduction

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

-

Oxidation: Standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) can be used to convert the aldehyde to 6-(trifluoromethyl)pyridine-2-carboxylic acid.

-

Reduction: Mild reducing agents like sodium borohydride (NaBH₄) will selectively reduce the aldehyde to [6-(trifluoromethyl)pyridin-2-yl]methanol.

Conclusion

6-(Trifluoromethyl)pyridine-2-carbaldehyde is a highly valuable and reactive building block. Its fundamental reactivity is centered around the electrophilic nature of the aldehyde, which is enhanced by the electron-withdrawing trifluoromethyl group. This guide has outlined the key transformations this molecule can undergo, providing a foundation for its application in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. The provided experimental frameworks serve as a starting point for the development of robust and efficient synthetic routes.

An In-depth Technical Guide to the Solubility and Stability of 6-(Trifluoromethyl)pyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties and outlines detailed experimental protocols for determining the solubility and stability of 6-(Trifluoromethyl)pyridine-2-carbaldehyde. This compound is a key building block in medicinal chemistry and drug development due to the unique electronic properties conferred by the trifluoromethyl group on the pyridine ring. Understanding its solubility and stability is critical for its effective use in synthesis, formulation, and biological screening.

Core Compound Properties

6-(Trifluoromethyl)pyridine-2-carbaldehyde is a solid, typically appearing as a powder or crystals. Key physical and chemical data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₄F₃NO | |

| Molecular Weight | 175.11 g/mol | |

| Appearance | Powder or crystals | |

| Storage Temperature | 2-8°C | |

| Flash Point | 75.5 °C |

Solubility Profile

To address this data gap, a detailed experimental protocol for determining the quantitative solubility of this compound is provided below.

Experimental Protocol: Quantitative Solubility Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to determine the equilibrium solubility of 6-(Trifluoromethyl)pyridine-2-carbaldehyde in various solvents.

1. Materials and Equipment:

-

6-(Trifluoromethyl)pyridine-2-carbaldehyde

-

Solvents: Deionized water, Methanol, Ethanol, Dimethyl sulfoxide (DMSO)

-

HPLC system with a UV detector

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a precise amount of 6-(Trifluoromethyl)pyridine-2-carbaldehyde and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards with at least five different concentrations.

-

-

HPLC Method Development:

-

Develop a reverse-phase HPLC method capable of resolving the analyte from any potential impurities. A C18 column is a suitable starting point.

-

The mobile phase could consist of a gradient of acetonitrile and water.

-

Set the UV detector to a wavelength where the compound exhibits maximum absorbance.

-

-

Calibration Curve:

-

Inject the calibration standards into the HPLC system and record the peak areas.

-

Plot a calibration curve of peak area versus concentration and determine the linearity (R² value should be >0.99).

-

-

Equilibrium Solubility Determination:

-

Add an excess amount of 6-(Trifluoromethyl)pyridine-2-carbaldehyde to a known volume of each test solvent (water, methanol, ethanol, DMSO) in separate vials.

-

Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Shake the vials for a predetermined time (e.g., 24 or 48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand undisturbed for a short period to allow undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into an HPLC vial.

-

Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine the peak area.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Logical Workflow for Solubility Determination

Solubility Determination Workflow

Stability Profile

The stability of 6-(Trifluoromethyl)pyridine-2-carbaldehyde is crucial for its storage and handling, as well as for its application in multi-step syntheses. The aldehyde functional group is susceptible to oxidation and other degradation pathways, which can be influenced by factors such as pH, light, and temperature.

General Stability Considerations:

-

Storage: The compound should be stored at 2-8°C, as recommended by suppliers. For long-term storage, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

-

Reactivity: The aldehyde group is reactive towards nucleophiles and can undergo reactions such as oxidation to the corresponding carboxylic acid or reduction to the alcohol. The electron-withdrawing trifluoromethyl group can influence the reactivity of the pyridine ring.

Experimental Protocol: Forced Degradation Study (Stability Indicating Assay)

This protocol describes a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

1. Materials and Equipment:

-

6-(Trifluoromethyl)pyridine-2-carbaldehyde

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-UV system (as described in the solubility protocol)

-

Photostability chamber

-

Oven

2. Procedure:

-

Acidic Degradation:

-

Dissolve a known concentration of the compound in a solution of 0.1 M HCl.

-

Keep the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

At various time points, withdraw samples, neutralize them, and analyze by HPLC.

-

-

Alkaline Degradation:

-

Dissolve a known concentration of the compound in a solution of 0.1 M NaOH.

-

Follow the same procedure as for acidic degradation.

-

-

Oxidative Degradation:

-

Dissolve a known concentration of the compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3%).

-

Keep the solution at room temperature and monitor for degradation over time by HPLC.

-

-

Thermal Degradation:

-

Place a solid sample of the compound in an oven at an elevated temperature (e.g., 80°C).

-

At various time points, remove a portion of the sample, dissolve it in a suitable solvent, and analyze by HPLC.

-

-

Photostability:

-

Expose a solution of the compound to a controlled light source (e.g., Xenon lamp) in a photostability chamber.

-

Simultaneously, keep a control sample in the dark.

-

Analyze both samples by HPLC at various time points.

-

3. Analysis:

-

For each condition, compare the chromatograms of the stressed samples with that of an unstressed control sample.

-

Identify any new peaks that appear, which represent potential degradation products.

-

The HPLC method is considered "stability-indicating" if it can resolve the parent compound from all significant degradation products.

Signaling Pathway of Potential Degradation

Potential Degradation Pathways

Conclusion

While specific quantitative data on the solubility and stability of 6-(Trifluoromethyl)pyridine-2-carbaldehyde is limited in the public domain, this guide provides the necessary framework for researchers to determine these critical parameters. The provided experimental protocols are robust and can be adapted to specific laboratory conditions. A thorough understanding of the solubility and stability of this compound will undoubtedly facilitate its successful application in the discovery and development of new chemical entities.

References

Synonyms and Identifiers for 6-(Trifluoromethyl)pyridine-2-carbaldehyde

For researchers, scientists, and drug development professionals, precise chemical identification is paramount. This document provides a concise reference for the synonyms and key identifiers of the compound 6-(Trifluoromethyl)pyridine-2-carbaldehyde.

While an in-depth technical guide or whitepaper with novel experimental data is beyond the scope of this document, the following tables summarize the nomenclature and identifiers for 6-(Trifluoromethyl)pyridine-2-carbaldehyde, facilitating accurate communication and sourcing in a research and development context.

Nomenclature

A variety of synonyms are used in literature and commercial listings to refer to 6-(Trifluoromethyl)pyridine-2-carbaldehyde. Understanding these different names is crucial for comprehensive literature searches and material procurement.

| Synonym Type | Synonym |

| IUPAC Name | 6-(Trifluoromethyl)pyridine-2-carbaldehyde |

| Alternative Name | 6-(Trifluoromethyl)-2-pyridinecarboxaldehyde |

| Alternative Name | 6-(Trifluoromethyl)picolinaldehyde |

| Alternative Name | 2-Formyl-6-(trifluoromethyl)pyridine |

| Alternative Name | 6-(Trifluoromethyl)pyridin-2-carbaldehyde |

A note on nomenclature: "Carbaldehyde" and "carboxaldehyde" are often used interchangeably in chemical naming conventions. Similarly, "picolinaldehyde" is a common name for pyridine-2-carbaldehyde derivatives.[1][2][3]

Chemical Identifiers

Chemical identifiers provide a standardized way to reference a compound, avoiding the ambiguity that can arise from differing naming conventions. The following table lists the key identifiers for 6-(Trifluoromethyl)pyridine-2-carbaldehyde.

| Identifier Type | Identifier |

| CAS Number | 131747-65-4 |

| Molecular Formula | C₇H₄F₃NO |

| Molecular Weight | 175.11 g/mol |

| MDL Number | MFCD10696233 |

| PubChem CID | 14761474 |

| InChI Key | OMFVRHWVFINADV-UHFFFAOYSA-N |

| SMILES | O=Cc1cccc(n1)C(F)(F)F |

These identifiers are crucial for database searches, regulatory submissions, and ensuring the correct chemical is being used in experimental protocols.[1][2][4]

Logical Relationship Diagram

The following diagram illustrates the relationship between the primary name and its various synonyms and identifiers, providing a clear visual representation of the information presented.

Caption: Relationship between the primary name and its synonyms/identifiers.

References

- 1. 6-(Trifluoromethyl)pyridine-2-carboxaldehyde 97 131747-65-4 [sigmaaldrich.com]

- 2. 2-Pyridinecarboxaldehyde, 6-(trifluoromethyl)- | CAS 131747-65-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 4. 6-(Trifluoromethyl)pyridine-2-carbaldehyde | C7H4F3NO | CID 14761474 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Handling of 6-(Trifluoromethyl)pyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 6-(Trifluoromethyl)pyridine-2-carbaldehyde (CAS No. 131747-65-4). The information is intended for use by trained professionals in research and development settings.

Chemical Identification and Physical Properties

6-(Trifluoromethyl)pyridine-2-carbaldehyde is a fluorinated heterocyclic aldehyde. Its key properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C7H4F3NO |

| Molecular Weight | 175.11 g/mol |

| Appearance | Powder or crystals |

| Storage Temperature | 2-8°C |

| Flash Point | 75.5 °C (167.9 °F) |

Hazard Identification and Classification

This compound is classified as hazardous. The primary hazards are summarized in the table below, based on the Globally Harmonized System (GHS).

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Signal Word: Danger

Hazard Pictograms:

-

GHS06: Skull and crossbones

-

GHS07: Exclamation mark

Safe Handling and Storage Protocols

Adherence to strict safety protocols is essential when working with this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or goggles.[1] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[1] |

| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended.[1] |

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust.[1]

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly after handling.

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

Recommended storage temperature is 2-8°C.

-

The compound may be air-sensitive; storage under an inert atmosphere (e.g., argon) is recommended.[1]

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1] |

Accidental Release Measures

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE. Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

Disposal Considerations

-

Dispose of this chemical and its container in accordance with local, regional, and national regulations.

-

Do not allow it to enter the environment.

Toxicological and Environmental Information

Experimental Workflow and Hazard Management

The following diagrams illustrate a logical workflow for handling 6-(Trifluoromethyl)pyridine-2-carbaldehyde and a decision-making process for hazard control.

References

An In-depth Technical Guide to 6-(Trifluoromethyl)pyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and key applications of 6-(Trifluoromethyl)pyridine-2-carbaldehyde, a crucial building block in pharmaceutical and agrochemical research.

Chemical Properties and Commercial Availability

6-(Trifluoromethyl)pyridine-2-carbaldehyde, also known as 6-(Trifluoromethyl)-2-pyridinecarboxaldehyde or 6-(Trifluoromethyl)picolinaldehyde, is a fluorinated heterocyclic aldehyde.[1] The trifluoromethyl group significantly influences the electronic properties of the pyridine ring, making this compound a valuable intermediate in the synthesis of novel bioactive molecules.[2][3][4]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 131747-65-4[1][5][6] |

| Molecular Formula | C₇H₄F₃NO[1] |

| Molecular Weight | 175.11 g/mol [1] |

| SMILES String | FC(F)(F)c1cccc(C=O)n1[1] |

| InChI Key | OMFVRHWVFINADV-UHFFFAOYSA-N[1] |

Table 2: Commercial Suppliers

| Supplier | Catalog Number (Example) | Purity | Available Quantities |

| Sigma-Aldrich | 761737 | 97%[1] | Grams[7] |

| Frontier Specialty Chemicals | T13701 | - | Contact for sizes[6] |

| Parchem | - | - | Contact for information[5] |

| ChemicalBook | - | 95% - 99%[8] | Grams to Kilograms[8] |

| Alkali Scientific | 761737-1G | - | 1 g[7] |

Note: Availability and product specifications are subject to change. Please consult the respective supplier's website for the most current information.

Synthesis and Experimental Protocols

The synthesis of trifluoromethylpyridines often involves multi-step processes, including cyclocondensation reactions or direct fluorination techniques.[2][3] While specific proprietary methods for the industrial-scale synthesis of 6-(Trifluoromethyl)pyridine-2-carbaldehyde are not publicly detailed, general synthetic strategies for related compounds provide insight into potential routes.

A common approach for synthesizing pyridine aldehydes is the oxidation of the corresponding alcohol. For instance, the synthesis of the related isomer, 6-(trifluoromethyl)pyridine-3-carboxaldehyde, involves the oxidation of (6-(trifluoromethyl)pyridin-3-yl)methanol using an oxidizing agent like manganese dioxide (MnO₂) in a solvent such as dichloromethane (DCM).[9]

General Experimental Workflow for Pyridine Aldehyde Synthesis

Below is a generalized workflow illustrating a potential synthetic approach.

Caption: Generalized synthetic workflow for pyridine-2-carbaldehyde.

Applications in Research and Drug Development

Trifluoromethylpyridine (TFMP) moieties are integral to many modern agrochemicals and pharmaceuticals.[2][3] The inclusion of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4][10]

6-(Trifluoromethyl)pyridine-2-carbaldehyde serves as a key intermediate for synthesizing more complex molecules. Its aldehyde functional group is reactive and allows for a variety of subsequent chemical transformations, including:

-

Reductive amination to form amines

-

Wittig reactions to form alkenes

-

Condensation reactions to form imines and other heterocyclic systems

These transformations are fundamental in building the core structures of new chemical entities. For example, pyridine-2-carboxaldehyde derivatives have been investigated for their antitumor activities.[11] The 6-(trifluoromethyl)pyridine structure, in particular, is found in insecticides like Sulfoxaflor.[12]

Logical Flow of Compound Utilization in Drug Discovery

The following diagram illustrates the logical progression from a building block like 6-(Trifluoromethyl)pyridine-2-carbaldehyde to a potential drug candidate.

Caption: Drug discovery workflow utilizing the target compound.

References

- 1. 6-(Trifluoromethyl)pyridine-2-carboxaldehyde 97 131747-65-4 [sigmaaldrich.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 4. nbinno.com [nbinno.com]

- 5. parchem.com [parchem.com]

- 6. 6-(Trifluoromethyl)pyridine-2-carboxaldehyde | [frontierspecialtychemicals.com]

- 7. alkalisci.com [alkalisci.com]

- 8. 6-Trifluoromethyl-pyridine-2-carbaldehyde manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. jelsciences.com [jelsciences.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

An In-depth Technical Guide to the Synthesis of 6-(Trifluoromethyl)picolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-(trifluoromethyl)picolinaldehyde, a key building block in the development of novel pharmaceuticals and agrochemicals. This document details the most plausible synthetic routes, providing in-depth experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Introduction

6-(Trifluoromethyl)picolinaldehyde, also known as 6-(trifluoromethyl)pyridine-2-carboxaldehyde, is a heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group at the 6-position of the pyridine ring imparts unique electronic properties and enhances metabolic stability and bioavailability in drug candidates. This guide focuses on the most practical and efficient methods for the laboratory-scale synthesis of this valuable compound.

Core Synthetic Strategies

The synthesis of 6-(trifluoromethyl)picolinaldehyde can be approached through two primary retrosynthetic pathways:

-

Oxidation of the corresponding primary alcohol: This is the most common and generally highest-yielding method. The precursor, (6-(trifluoromethyl)pyridin-2-yl)methanol, is oxidized to the desired aldehyde.

-

Formylation of a 2-halo-6-(trifluoromethyl)pyridine: This method involves the introduction of the formyl group at the 2-position of a pre-functionalized pyridine ring, typically through a lithium-halogen exchange followed by reaction with a formylating agent.

This guide will focus on the oxidation route due to its prevalence and milder reaction conditions.

Synthesis via Oxidation of (6-(Trifluoromethyl)pyridin-2-yl)methanol

The oxidation of (6-(trifluoromethyl)pyridin-2-yl)methanol is a reliable method for the preparation of 6-(trifluoromethyl)picolinaldehyde. Several mild oxidation protocols are suitable for this transformation, minimizing over-oxidation to the corresponding carboxylic acid.

Diagram of the Synthetic Pathway

Caption: Synthetic pathway for 6-(trifluoromethyl)picolinaldehyde via oxidation.

Experimental Protocols

Part 1: Synthesis of the Precursor, (6-(Trifluoromethyl)pyridin-2-yl)methanol

This protocol describes the synthesis of the starting alcohol from 2-bromo-6-(trifluoromethyl)pyridine.

Reaction Scheme:

2-Bromo-6-(trifluoromethyl)pyridine → (6-(Trifluoromethyl)pyridin-2-yl)methanol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Equivalents |

| 2-Bromo-6-(trifluoromethyl)pyridine | 225.99 | 10.0 | 1.0 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 11.0 | 1.1 |

| Paraformaldehyde | (30.03)n | 15.0 | 1.5 |

| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |

| Saturated aqueous NH₄Cl solution | - | 20 mL | - |

| Diethyl ether | - | 100 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 2-bromo-6-(trifluoromethyl)pyridine (10.0 mmol).

-

Dissolve the starting material in anhydrous THF (50 mL) and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add paraformaldehyde (1.5 eq) in one portion.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford (6-(trifluoromethyl)pyridin-2-yl)methanol.

Expected Yield: 60-70%

Part 2: Oxidation to 6-(Trifluoromethyl)picolinaldehyde

This section details three reliable methods for the oxidation of (6-(trifluoromethyl)pyridin-2-yl)methanol.

This method is known for its mild conditions and high efficiency.[1][2][3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Equivalents |

| (6-(Trifluoromethyl)pyridin-2-yl)methanol | 177.12 | 5.0 | 1.0 |

| Dess-Martin Periodinane (DMP) | 424.14 | 6.0 | 1.2 |

| Dichloromethane (DCM) | - | 25 mL | - |

| Saturated aqueous NaHCO₃ solution | - | 20 mL | - |

| Saturated aqueous Na₂S₂O₃ solution | - | 20 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |

Procedure:

-

To a solution of (6-(trifluoromethyl)pyridin-2-yl)methanol (5.0 mmol) in dichloromethane (25 mL) at room temperature, add Dess-Martin periodinane (1.2 eq) in one portion.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, dilute the reaction mixture with diethyl ether (50 mL) and pour it into a separatory funnel containing a mixture of saturated aqueous NaHCO₃ solution (20 mL) and saturated aqueous Na₂S₂O₃ solution (20 mL).

-

Shake the funnel vigorously until the organic layer becomes clear.

-

Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexanes gradient) to yield 6-(trifluoromethyl)picolinaldehyde.

Expected Yield: >90%

The Swern oxidation is another mild and effective method that avoids the use of heavy metals.[4][5][6][7]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Equivalents |

| Oxalyl chloride | 126.93 | 6.0 | 1.2 |

| Dimethyl sulfoxide (DMSO) | 78.13 | 12.0 | 2.4 |

| (6-(Trifluoromethyl)pyridin-2-yl)methanol | 177.12 | 5.0 | 1.0 |

| Triethylamine (TEA) | 101.19 | 25.0 | 5.0 |

| Dichloromethane (DCM), anhydrous | - | 50 mL | - |

Procedure:

-

To a solution of oxalyl chloride (1.2 eq) in anhydrous DCM (20 mL) at -78 °C, add a solution of DMSO (2.4 eq) in anhydrous DCM (5 mL) dropwise.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add a solution of (6-(trifluoromethyl)pyridin-2-yl)methanol (1.0 eq) in anhydrous DCM (10 mL) dropwise, maintaining the temperature at -78 °C.

-

Stir for 1 hour at -78 °C.

-

Add triethylamine (5.0 eq) dropwise and stir for another 30 minutes at -78 °C.

-

Allow the reaction to warm to room temperature.

-

Add water (20 mL) and extract with DCM (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography.

Expected Yield: 85-95%

This heterogeneous oxidation is particularly effective for benzylic and allylic-type alcohols.[8][9][10]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Equivalents |

| (6-(Trifluoromethyl)pyridin-2-yl)methanol | 177.12 | 5.0 | 1.0 |

| Activated Manganese Dioxide (MnO₂) | 86.94 | 50.0 | 10.0 |

| Dichloromethane (DCM) or Chloroform | - | 50 mL | - |

Procedure:

-

To a vigorously stirred solution of (6-(trifluoromethyl)pyridin-2-yl)methanol (5.0 mmol) in DCM or chloroform (50 mL), add activated manganese dioxide (10 eq).

-

Stir the suspension at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite®, washing the pad with DCM.

-

Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

-

Purify by flash column chromatography if necessary.

Expected Yield: 70-85%

Data Summary

| Method | Oxidizing Agent | Typical Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Dess-Martin | Dess-Martin Periodinane | DCM | Room Temperature | 1-3 | >90 |

| Swern | Oxalyl Chloride/DMSO | DCM | -78 to RT | 2-3 | 85-95 |

| Manganese Dioxide | MnO₂ | DCM/CHCl₃ | Room Temperature | 12-24 | 70-85 |

Logical Relationships and Workflows

Workflow for Method Selection

Caption: Decision workflow for selecting a synthetic method.

Conclusion

The synthesis of 6-(trifluoromethyl)picolinaldehyde is most reliably achieved through the oxidation of its corresponding primary alcohol, (6-(trifluoromethyl)pyridin-2-yl)methanol. This guide provides detailed protocols for three effective oxidation methods—Dess-Martin, Swern, and manganese dioxide oxidations—allowing researchers to choose the most suitable method based on their specific requirements for yield, reaction conditions, and scale. The synthesis of the precursor alcohol from commercially available 2-bromo-6-(trifluoromethyl)pyridine is also described, offering a complete and practical pathway to this important synthetic intermediate.

References

- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 2. Dess-Martin Oxidation [organic-chemistry.org]

- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 4. Swern oxidation - Wikipedia [en.wikipedia.org]

- 5. Swern Oxidation [organic-chemistry.org]

- 6. gchemglobal.com [gchemglobal.com]

- 7. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. Manganese Dioxide [commonorganicchemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]

An In-depth Technical Guide to Trifluoromethyl-Substituted Pyridine Aldehydes for Drug Discovery and Development

Abstract

This technical guide provides a comprehensive overview of trifluoromethyl-substituted pyridine aldehydes, a class of compounds of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group into the pyridine aldehyde scaffold imparts unique physicochemical properties that can enhance biological activity, metabolic stability, and bioavailability. This document details the synthesis, characterization, and biological applications of these valuable building blocks, with a focus on their potential in the development of novel therapeutics. Experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways are provided to support researchers, scientists, and drug development professionals in this field.

Introduction

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, is a highly sought-after substituent due to its strong electron-withdrawing nature, high lipophilicity, and metabolic stability. When appended to a pyridine ring, a privileged scaffold in numerous pharmaceuticals, the resulting trifluoromethylpyridine moiety offers a unique combination of properties that can be leveraged to optimize drug-like characteristics.[1]

Trifluoromethyl-substituted pyridine aldehydes are versatile intermediates that serve as key starting materials for the synthesis of a diverse array of more complex molecules. The aldehyde functionality provides a reactive handle for a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems. This guide will delve into the synthesis of these important aldehydes, provide detailed experimental procedures, summarize their biological activities with quantitative data, and explore their roles in modulating key signaling pathways.

Synthesis of Trifluoromethyl-Substituted Pyridine Aldehydes

Several synthetic routes have been developed to access trifluoromethyl-substituted pyridine aldehydes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Oxidation of Corresponding Alcohols

A common and efficient method for the synthesis of trifluoromethyl-substituted pyridine aldehydes is the oxidation of the corresponding pyridylmethanols. Manganese dioxide (MnO₂) is a frequently employed oxidizing agent for this transformation due to its mildness and selectivity.

Experimental Protocol: Synthesis of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde

-

Materials:

-

(6-(Trifluoromethyl)pyridin-3-yl)methanol

-

Manganese dioxide (MnO₂)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve (6-(trifluoromethyl)pyridin-3-yl)methanol (1 eq) in dichloromethane.

-

Add manganese dioxide (5 eq) to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide.

-

Wash the filter cake with dichloromethane.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain 6-(trifluoromethyl)pyridine-3-carboxaldehyde as a white solid.[2]

-

-

Expected Yield: ~95%[2]

From Halogenated Pyridines

Another synthetic approach involves the formylation of halogenated trifluoromethylpyridines. This can be achieved through metal-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde from 5-Bromo-2-(trifluoromethyl)pyridine

-

Materials:

-

5-Bromo-2-(trifluoromethyl)pyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylformamide (DMF)

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2-(trifluoromethyl)pyridine (1 eq) in anhydrous THF.

-

Cool the solution to -78 °C.

-

Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add N,N-dimethylformamide (1.5 eq) dropwise at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-(trifluoromethyl)pyridine-3-carboxaldehyde.

-

Physicochemical and Spectroscopic Data

The characterization of trifluoromethyl-substituted pyridine aldehydes is crucial for confirming their identity and purity. Below is a summary of typical physicochemical and spectroscopic data.

Table 1: Physicochemical and Spectroscopic Data for Selected Trifluoromethyl-Substituted Pyridine Aldehydes

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| 6-(Trifluoromethyl)pyridine-3-carboxaldehyde |  | C₇H₄F₃NO | 175.11 | 52-56[2] | 10.22 (s, 1H), 9.20 (s, 1H), 8.37 (d, 1H), 7.89 (d, 1H)[2] | 189.8, 155.2 (q, J=35.3 Hz), 152.1, 137.9, 131.2, 122.9 (q, J=274.5 Hz), 119.8 | 1710 (C=O) |

| 2-Chloro-5-formyl-3-(trifluoromethyl)pyridine |  | C₇H₃ClF₃NO | 209.55 | N/A | 10.15 (s, 1H), 8.95 (s, 1H), 8.40 (s, 1H) | N/A | N/A |

Biological Activities and Applications

Trifluoromethyl-substituted pyridine aldehydes and their derivatives have shown a wide range of biological activities, making them attractive scaffolds for drug discovery in various therapeutic areas.

Anticancer Activity

Several studies have reported the cytotoxic effects of trifluoromethyl-substituted pyridine derivatives against various cancer cell lines.

Table 2: In Vitro Anticancer Activity of Trifluoromethyl-Pyridine Derivatives (IC₅₀ values in µM)

| Compound Type | A375 (Melanoma) | C32 (Melanoma) | DU145 (Prostate) | MCF-7 (Breast) | A549 (Lung) | PC-3 (Prostate) | HCT-116 (Colon) | Reference |

| Thiazolo[4,5-d]pyrimidine Derivatives | - | 24.4 | - | - | - | - | - | [3] |

| Imidazo[1,2-a]pyrimidine Derivatives | - | - | - | 43.4 | 5.98 | 35.1 | - | [4] |

| Pyridine Derivatives | - | - | - | - | - | 3.60 | - | [5] |

| Pyrimidine Derivatives | - | - | - | - | - | 66.6 | 58.2 | [6] |

| 4-(Trifluoromethyl)isoxazoles | - | - | - | 2.63 | - | - | - | [7] |

Antiviral Activity in Plants

Trifluoromethylpyridine derivatives have also demonstrated significant potential as plant activators, inducing resistance against viral pathogens.

Table 3: Antiviral Activity of Trifluoromethyl Pyridine Piperazine Derivatives against Plant Viruses

| Compound | Protective Activity against TMV (EC₅₀ µg/mL) | Protective Activity against CMV (EC₅₀ µg/mL) | Reference |

| A16 | 18.4 | 347.8 | [8] |

| Ningnanmycin (Control) | 50.2 | 359.6 | [8] |

Potential in Alzheimer's Disease Research

The inhibition of Glycogen Synthase Kinase-3β (GSK-3β) is a promising therapeutic strategy for Alzheimer's disease. Trifluoromethyl-substituted pyridine derivatives have been identified as potent inhibitors of this enzyme.[9]

Signaling Pathways

Understanding the mechanism of action of these compounds requires knowledge of the signaling pathways they modulate.

Phenylpropanoid Biosynthesis Pathway in Plant Defense